![molecular formula C31H34N4O4S B2800764 N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide CAS No. 422292-73-7](/img/structure/B2800764.png)
N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-4-{[4-oxo-2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C31H34N4O4S and its molecular weight is 558.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Activity : Research on quinazolinone derivatives has demonstrated significant anticonvulsant activities. A study highlighted the synthesis and anticonvulsant activity of novel 4‐Quinazolinone derivatives, indicating their potential as effective agents in managing convulsive disorders. The incorporation of amino acids within these compounds aimed to enhance their bioavailability and anticonvulsant efficacy, with several derivatives showing promising results in comparison to a reference drug (Noureldin et al., 2017).
Antimicrobial Agents : The development of thiazolidinone derivatives, involving quinazolinone structures, has been explored for their antimicrobial properties. One study synthesized a novel series of such compounds, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential utility of quinazolinone derivatives in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antitumor Activity : Quinazolinone derivatives have also been investigated for their antitumor properties. Research into water-soluble analogues of a quinazolin-4-one-based antitumor agent, CB30865, revealed that modifications aimed at increasing aqueous solubility resulted in compounds with enhanced cytotoxicity, retaining the biochemical characteristics of the parent compound. This suggests the therapeutic potential of such derivatives in cancer treatment (Bavetsias et al., 2002).
Inhibitors of Advanced Glycation End Products : Quinazolinone derivatives have shown potential as inhibitors of advanced glycation end products (AGEs), specifically pentosidine, which is implicated in various age-related and chronic diseases. A study on the reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride resulted in compounds that exhibited significant inhibitory activity against pentosidine formation, suggesting a potential therapeutic avenue for diseases associated with AGE accumulation (Okuda, Muroyama, & Hirota, 2011).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c36-28(32-17-16-22-7-2-1-3-8-22)21-40-31-34-27-11-5-4-10-26(27)30(38)35(31)20-23-12-14-24(15-13-23)29(37)33-19-25-9-6-18-39-25/h1-11,18,23-24H,12-17,19-21H2,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILFBZDWEQYTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


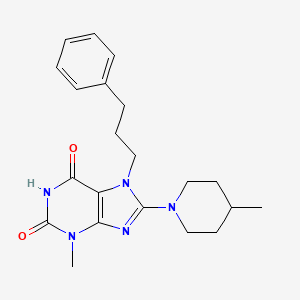
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)


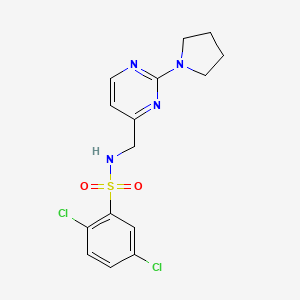

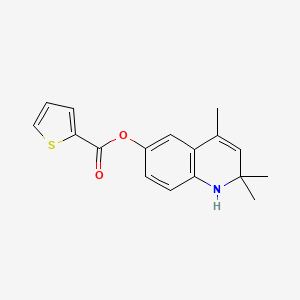
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2800696.png)

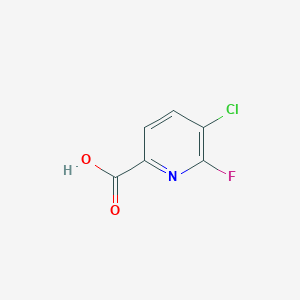
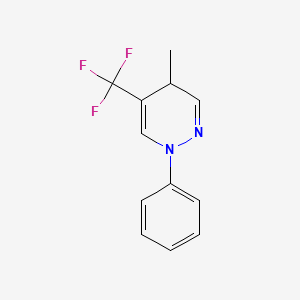
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
